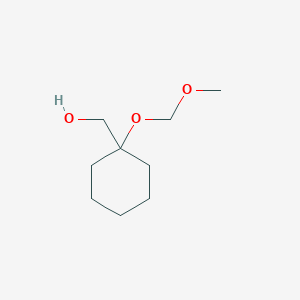![molecular formula C13H12BrNO2 B13934302 3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)
3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine is a chemical compound with the molecular formula C12H10BrNO2. It is used primarily in research and development within the fields of organic chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a bromine atom attached to a pyridine ring and a methoxyphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine typically involves the bromination of 4-[(4-methoxyphenyl)methoxy]pyridine. This can be achieved through various methods, including the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
科学的研究の応用
3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine has several applications in scientific research:
Organic Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Investigated for its potential use in drug development.
Material Science: Utilized in the creation of novel materials with specific properties.
Biological Studies: Employed in the study of biological pathways and mechanisms.
作用機序
The mechanism of action of 3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with other molecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-methoxypyridine
- 3-Bromo-4-methoxybenzaldehyde
- 3-Bromo-4-methoxyphenethylamine
Uniqueness
What sets 3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine apart from similar compounds is its unique combination of a bromine atom, a pyridine ring, and a methoxyphenyl group
特性
分子式 |
C13H12BrNO2 |
|---|---|
分子量 |
294.14 g/mol |
IUPAC名 |
3-bromo-4-[(4-methoxyphenyl)methoxy]pyridine |
InChI |
InChI=1S/C13H12BrNO2/c1-16-11-4-2-10(3-5-11)9-17-13-6-7-15-8-12(13)14/h2-8H,9H2,1H3 |
InChIキー |
WCOVFVWMYNBROS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COC2=C(C=NC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B13934235.png)





![Benzenesulfonamide, 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)-](/img/structure/B13934272.png)
![N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B13934285.png)




